![molecular formula C26H25N3O3S B3503924 N-[4-(aminosulfonyl)benzyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B3503924.png)
N-[4-(aminosulfonyl)benzyl]-2-(4-propylphenyl)-4-quinolinecarboxamide
Overview
Description
N-[4-(aminosulfonyl)benzyl]-2-(4-propylphenyl)-4-quinolinecarboxamide, commonly known as PSB-603, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been extensively studied for its pharmacological properties.
Mechanism of Action
PSB-603 acts as a selective and potent inhibitor of 15-LOX. 15-LOX is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce inflammatory mediators such as leukotrienes and lipoxins. PSB-603 binds to the active site of 15-LOX and prevents the oxidation of fatty acids, thereby reducing the production of inflammatory mediators. PSB-603 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PSB-603 has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It reduces the production of inflammatory mediators such as leukotrienes and prostaglandins and attenuates the recruitment of immune cells to the site of inflammation. PSB-603 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It reduces the production of reactive oxygen species and prevents neuronal cell death.
Advantages and Limitations for Lab Experiments
PSB-603 has several advantages for lab experiments. It is a synthetic compound with high purity and stability, which makes it easy to handle and store. It has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, PSB-603 has some limitations for lab experiments. It is a relatively new compound, and its potential toxic effects on humans are not well known. It also has low solubility in water, which can limit its use in certain experiments.
Future Directions
PSB-603 has several potential future directions for research. It can be further studied for its anti-inflammatory and anti-cancer properties. It can also be studied for its potential therapeutic applications in neurodegenerative diseases. Further research can be conducted to optimize the synthesis method and improve the solubility of the compound. PSB-603 can also be used as a lead compound to develop more potent and selective inhibitors of 15-LOX.
Scientific Research Applications
PSB-603 has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and anti-cancer properties. PSB-603 inhibits the activity of a key enzyme called 15-lipoxygenase (15-LOX), which is involved in the production of inflammatory mediators and tumor growth. PSB-603 has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-propylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-2-5-18-8-12-20(13-9-18)25-16-23(22-6-3-4-7-24(22)29-25)26(30)28-17-19-10-14-21(15-11-19)33(27,31)32/h3-4,6-16H,2,5,17H2,1H3,(H,28,30)(H2,27,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRZNSMCCBYXAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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